

# The LOX Inhibitor CCT365623: A Novel Approach to Targeting Breast Cancer Progression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | CCT365623 |           |  |  |  |
| Cat. No.:            | B606556   | Get Quote |  |  |  |

An In-depth Technical Guide on the Mechanism of Action of **CCT365623** in Breast Cancer for Researchers, Scientists, and Drug Development Professionals.

#### **Abstract**

**CCT365623** is a potent and orally bioavailable small molecule inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2), enzymes critically implicated in the progression and metastasis of breast cancer. This technical guide delineates the mechanism of action of **CCT365623**, focusing on its role in disrupting the tumor microenvironment and key oncogenic signaling pathways. Preclinical evidence demonstrates that **CCT365623** effectively reduces primary tumor growth and metastatic burden in breast cancer models. Its primary mechanism involves the inhibition of LOX-mediated trapping of Epidermal Growth Factor Receptor (EGFR) at the cell surface, thereby attenuating downstream pro-survival and proliferative signaling. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies for assessing the drug's effects, and visual representations of the involved signaling cascades to support further research and development of LOX inhibitors as a therapeutic strategy for breast cancer.

## Introduction to Lysyl Oxidase (LOX) in Breast Cancer

The lysyl oxidase (LOX) family of copper-dependent amine oxidases plays a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] In the context of breast



cancer, elevated expression of LOX and its homolog LOXL2 is strongly associated with tumor progression, metastasis, and poor patient prognosis.[1][2] These enzymes contribute to the desmoplastic reaction, creating a stiffened tumor microenvironment that promotes cancer cell invasion and migration.[3] Furthermore, LOX activity is not confined to the ECM; it also influences intracellular signaling pathways that drive oncogenesis.[4] Hypoxia, a common feature of the tumor microenvironment, induces the expression of LOX, which is essential for hypoxia-induced metastasis in breast cancer.[5]

### CCT365623: A Pharmacological Inhibitor of LOX

**CCT365623** is an aminomethylenethiophene (AMT)-based inhibitor designed to target the enzymatic activity of LOX and LOXL2.[1] Preclinical studies have validated **CCT365623** as a prototype drug that can significantly slow tumor growth and reduce metastasis in mouse models of breast cancer.[4] Its oral bioavailability and efficacy in vivo make it a promising candidate for further clinical investigation.

### **Quantitative Preclinical Efficacy of CCT365623**

The anti-tumor activity of **CCT365623** has been evaluated in preclinical models of breast cancer, demonstrating a significant impact on both primary tumor growth and metastatic dissemination.

| Preclinical<br>Model                                                   | Treatment                                     | Primary<br>Outcome                               | Quantitative<br>Result                                            | Reference |
|------------------------------------------------------------------------|-----------------------------------------------|--------------------------------------------------|-------------------------------------------------------------------|-----------|
| MMTV-PyMT<br>Transgenic<br>Mouse Model of<br>Breast Cancer             | CCT365623 (70<br>mg/kg, daily oral<br>gavage) | Reduction in primary and metastatic tumor growth | Substantial reduction                                             | [1]       |
| Genetically Engineered Mouse Model (GEMM) of LOX- driven Breast Cancer | CCT365623<br>(daily oral<br>gavage)           | Reduction in lung<br>metastasis                  | Significant reduction in total surface area of metastatic nodules |           |



### **Mechanism of Action: Disruption of EGFR Signaling**

A key mechanism through which **CCT365623** exerts its anti-cancer effects is by modulating the cell surface retention of the Epidermal Growth Factor Receptor (EGFR), a well-established driver of breast cancer growth.[4]

#### The LOX-EGFR Axis

Research has revealed a novel function of LOX in regulating tumor growth by trapping EGFR at the cell surface, thereby enhancing its activation by ligands such as EGF.[4] This process is mediated by a signaling cascade involving the suppression of TGFβ1 signaling by LOX, which in turn leads to a decrease in the secreted protease HTRA1. Reduced HTRA1 activity results in the increased expression of Matrilin2 (MATN2), an EGF-like domain-containing protein that facilitates the retention of EGFR at the plasma membrane.[6] By inhibiting LOX, **CCT365623** disrupts this entire pathway, leading to a reduction in EGFR cell surface levels and a subsequent decrease in downstream signaling.[4]





Click to download full resolution via product page

Caption: LOX-EGFR Signaling Pathway and Inhibition by CCT365623.



## **Experimental Protocols**In Vivo Tumor Growth and Metastasis Assay

This protocol outlines the methodology for evaluating the efficacy of **CCT365623** in a preclinical mouse model of breast cancer.

- Animal Model: Utilize a relevant mouse model, such as the MMTV-PyMT transgenic mouse model, which spontaneously develops mammary tumors and metastases.
- Treatment Groups: Randomly assign mice to a control group (vehicle) and a treatment group (CCT365623).
- Drug Administration: Administer CCT365623 or vehicle daily via oral gavage at a predetermined dose (e.g., 70 mg/kg).[1]
- Tumor Monitoring: Measure primary tumor volume bi-weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Metastasis Assessment: At the end of the study, harvest lungs and other potential metastatic sites. Quantify metastatic burden by counting surface nodules or through histological analysis.
- Data Analysis: Compare tumor growth curves and metastatic counts between the treatment and control groups using appropriate statistical methods.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. LOXL2 Inhibitors and Breast Cancer Progression PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lysyl Oxidases Expression and Breast Cancer Progression: A Bioinformatic Analysis [frontiersin.org]
- 3. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Targeting lysyl oxidase (LOX) overcomes chemotherapy resistance in triple negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring EGFR plasma membrane density, stability, internalization, and recycling in alive adherent cells by cell surface ELISA PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The LOX Inhibitor CCT365623: A Novel Approach to Targeting Breast Cancer Progression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606556#cct365623-mechanism-of-action-in-breast-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com